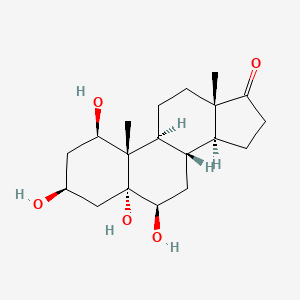

1,3,5,6-Tetrahydroxyandrostan-17-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1beta,3beta,5alpha,6beta-tetrahydroxyandrostan-17-one is a 3-hydroxy steroid. It has a role as an androgen.

1,3,5,6-Tetrahydroxyandrostan-17-one is a natural product found in Sarcophyton glaucum with data available.

Applications De Recherche Scientifique

Biochemical Properties and Mechanism of Action

Androsterone functions primarily as a weak androgen with a potency approximately one-seventh that of testosterone. It acts by binding to androgen receptors and can be metabolically converted back to dihydrotestosterone (DHT), influencing various physiological processes such as androgenic signaling pathways and neurosteroid activity.

Key Mechanisms

- Androgen Receptor Interaction: Androsterone binds to androgen receptors, affecting gene expression related to male characteristics and reproductive functions.

- Neurosteroid Activity: It acts as a positive allosteric modulator of GABA_A receptors, contributing to its anticonvulsant properties .

- Metabolic Pathways: The compound is involved in the metabolism of testosterone and DHT, serving as an intermediate in these pathways .

Scientific Research Applications

-

Anti-inflammatory and Antioxidant Properties

- Androsterone has been studied for its potential to reduce inflammation and scavenge free radicals. Research indicates that it may help mitigate oxidative stress in various biological systems.

-

Bone Health

- The compound may play a role in estrogen signaling pathways, which are crucial for maintaining bone mineral density. Studies suggest that androsterone could contribute positively to bone health, particularly in postmenopausal women.

-

Neurodegenerative Diseases

- Preliminary research indicates potential neuroprotective effects of androsterone in conditions like Alzheimer’s and Parkinson’s diseases. Its ability to modulate neurosteroid pathways may offer therapeutic avenues for these conditions.

- Hormonal Regulation

Case Study 1: Neuroprotective Effects

A study investigated the role of androsterone in protecting neurons from oxidative damage. Results showed that treatment with androsterone reduced markers of oxidative stress in cultured neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Bone Mineral Density Improvement

Research involving postmenopausal women demonstrated that supplementation with androsterone led to increased bone mineral density over six months. This effect was attributed to enhanced estrogen signaling mediated by the compound.

Comparative Analysis of Related Compounds

| Compound Name | Potency (vs Testosterone) | Primary Action | Applications |

|---|---|---|---|

| 1,3,5,6-Tetrahydroxyandrostan-17-one | 1/7 | Weak androgen; neurosteroid | Anti-inflammatory; bone health |

| Dihydrotestosterone | 5 | Strong androgen | Muscle growth; hair loss treatment |

| Testosterone | 1 | Primary male sex hormone | Hormonal therapy; anabolic effects |

Propriétés

Numéro CAS |

90134-60-4 |

|---|---|

Formule moléculaire |

C19H30O5 |

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

(1R,3S,5R,6R,8R,9S,10S,13S,14S)-1,3,5,6-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O5/c1-17-6-5-13-11(12(17)3-4-14(17)21)8-16(23)19(24)9-10(20)7-15(22)18(13,19)2/h10-13,15-16,20,22-24H,3-9H2,1-2H3/t10-,11-,12-,13-,15+,16+,17-,18-,19-/m0/s1 |

Clé InChI |

ONHQGXIEYFYVDF-MESRZZFMSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC(C4(C3(C(CC(C4)O)O)C)O)O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H]([C@@]4([C@@]3([C@@H](C[C@@H](C4)O)O)C)O)O |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CC(C4(C3(C(CC(C4)O)O)C)O)O |

Synonymes |

1 beta,3 beta,5,6 beta-tetrahydroxy-5 alpha-androstan-17-one 1,3,5,6-tetrahydroxyandrostan-17-one 1,3,5,6-THAO |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.